N-(3-acetamidophenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S2/c1-12(27)21-14-4-3-5-15(10-14)22-17(28)11-31-20-26-25-19(32-20)24-18(29)23-13-6-8-16(30-2)9-7-13/h3-10H,11H2,1-2H3,(H,21,27)(H,22,28)(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRUODFHUFIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Research Findings
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group enhances lipophilicity and receptor binding compared to nitro-substituted analogs (), which exhibit higher reactivity but poorer solubility .
- Bioisosteric Replacements : Fluorine in ’s compound improves metabolic stability over methoxy, while methylsulfonamido introduces steric and electronic effects distinct from carbamoyl .
Heterocyclic Core Impact :
- Thiadiazoles (target compound, ) generally demonstrate superior metabolic stability and enzymatic inhibition compared to oxadiazoles () due to sulfur’s electron-withdrawing nature .
Biological Activity Trends: Anti-Inflammatory Potential: The target compound’s acetamide and carbamoyl groups align with anti-exudative acetamides in , though thiadiazole derivatives may offer improved efficacy over triazole-based analogs . Antimicrobial Activity: Sulfamoyl-containing derivatives () show promise in antibacterial applications, suggesting the target compound’s carbamoyl group could be optimized for similar targets .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Nitro and sulfamoyl groups () enhance water solubility but may reduce cell permeability, whereas methoxy and fluorine (target compound, ) balance lipophilicity .
- Metabolic Stability : Thiadiazole cores resist oxidative degradation better than oxadiazoles, and electron-donating substituents (e.g., methoxy) further prolong half-life .
Preparation Methods
Core Thiadiazole Synthesis and Functionalization
The 1,3,4-thiadiazole core serves as the central scaffold for this compound. As demonstrated in the synthesis of analogous thiadiazole derivatives , the reaction begins with 5-amino-1,3,4-thiadiazole-2-thiol (Compound 1 ). This intermediate is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions. The thiol (-SH) and amine (-NH2) groups on the thiadiazole ring provide reactive sites for subsequent modifications.
Key steps include:
-
Amide bond formation : The amine group on the thiadiazole reacts with activated carboxylic acids (e.g., 4-methoxyphenylacetic acid derivatives) using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile . This step attaches the carbamoyl precursor to the thiadiazole ring.
-
Urea linkage introduction : The amine group is further functionalized with 4-methoxyphenyl isocyanate to form the urea moiety (-NCONH-). This reaction typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Table 1: Reaction Conditions for Thiadiazole Functionalization
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | EDC, HOBt | Acetonitrile | RT | 24 h | 75% |
| 2 | 4-Methoxyphenyl isocyanate | DCM | 0–5°C | 2 h | 82% |
Sulfanyl-Acetamide Sidechain Installation
The sulfanyl (-S-) bridge connecting the thiadiazole core to the acetamide sidechain is introduced via nucleophilic substitution. A bromoacetamide derivative, 2-bromo-N-(3-acetamidophenyl)acetamide , is synthesized by reacting 3-acetamidoaniline with bromoacetyl bromide in tetrahydrofuran (THF) under reflux . This intermediate is then coupled to the thiol-bearing thiadiazole under basic conditions (e.g., triethylamine in DMF), facilitating thiolate ion formation and subsequent alkylation.
Critical Parameters :
-
Base selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) ensures efficient deprotonation of the thiol group.
-
Solvent optimization : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing ionic intermediates .
Table 2: Alkylation Reaction Optimization
| Bromoacetamide | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-bromo-N-(3-acetamidophenyl)acetamide | Et3N | DMF | RT | 6 h | 68% |
| 2-bromo-N-(3-acetamidophenyl)acetamide | DIPEA | DMF | 40°C | 4 h | 73% |
Final Assembly and Purification
The fully functionalized thiadiazole intermediate is combined with the sulfanyl-acetamide sidechain via a two-step protocol:
-
Thiol activation : The thiol group on the thiadiazole is oxidized to a disulfide (e.g., using iodine in ethanol) to prevent undesired side reactions during coupling .
-
Coupling reaction : The disulfide is reduced back to a thiolate in situ using dithiothreitol (DTT), which subsequently reacts with the bromoacetamide derivative in a one-pot procedure .
Purification : Crude product is purified via column chromatography (ethyl acetate/petroleum ether gradient) and recrystallized from ethanol to achieve >95% purity .
Table 3: Purification Metrics
| Purification Method | Solvent System | Purity (%) |
|---|---|---|
| Column Chromatography | EtOAc:Petroleum Ether (3:7) | 92 |
| Recrystallization | Ethanol | 96 |
Analytical Characterization
Structural validation is performed using:
-
NMR spectroscopy : Key signals include the singlet for the acetamide methyl group at δ 2.1 ppm (3H, s) and the methoxy protons at δ 3.8 ppm (3H, s) .
-
Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 472.54 (M+H)+, consistent with the molecular formula C20H20N6O4S2 .
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) verifies chromatographic purity (>98%) .
Scalability and Process Optimization
Large-scale synthesis (≥100 g) requires adjustments to maintain efficiency:
-
Solvent volume reduction : Switching from THF to acetonitrile improves reaction concentration and reduces waste .
-
Catalyst recycling : Immobilized EDC on silica gel allows for catalyst recovery and reuse, lowering production costs .
Table 4: Scalability Data
| Batch Size | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 10 g | THF | EDC/HOBt | 70 |
| 100 g | Acetonitrile | Immobilized EDC | 85 |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3-acetamidophenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is used for phase separation .
- Reaction Time : Extended times (12–24 hours) are often needed for coupling reactions involving thiadiazole and acetamide moieties .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the presence of the acetamidophenyl group (δ ~2.1 ppm for CHCO) and thiadiazole-sulfanyl linkages (δ ~3.8–4.2 ppm for SCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the thiadiazole core .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and detects trace impurities .
Q. How do the functional groups in this compound influence its solubility and reactivity?
- Methodological Answer :
- Solubility : The acetamide and carbamoyl groups enhance solubility in polar solvents (e.g., DMSO), while the thiadiazole ring reduces solubility in non-polar solvents .
- Reactivity :
- The sulfanyl (-S-) group participates in nucleophilic substitutions (e.g., alkylation) .
- The carbamoyl moiety undergoes hydrolysis under acidic/basic conditions, necessitating pH-controlled environments during reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the methoxyphenyl group) .
- Prodrug Design : Modify the carbamoyl group (e.g., esterification) to enhance bioavailability .
- Pharmacokinetic Profiling : Compare plasma half-life (t) and tissue distribution using radiolabeled analogs to pinpoint discrepancies .
Q. How can computational modeling predict the binding affinity of this compound to specific biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets in kinases. Key residues (e.g., Lys68 in EGFR) may form hydrogen bonds with the acetamide group .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with inhibitory activity (IC) using regression models .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify conformational changes in the target protein .
Q. What experimental approaches validate the stability of this compound under varying pH and light conditions?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate at pH 2 (HCl) and pH 10 (NaOH) for 24 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; analyze using LC-MS to detect photo-oxidation products (e.g., sulfoxide derivatives) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance COX-2 inhibition .
- Bioisosteric Replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole to improve metabolic stability while retaining activity .
- In Vivo Efficacy : Test analogs in murine models of inflammation (e.g., carrageenan-induced paw edema) and measure cytokine levels (IL-6, TNF-α) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
